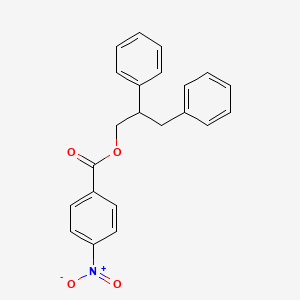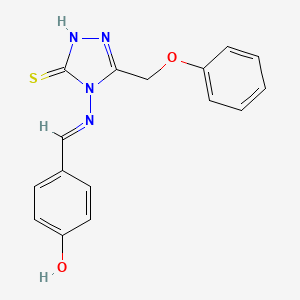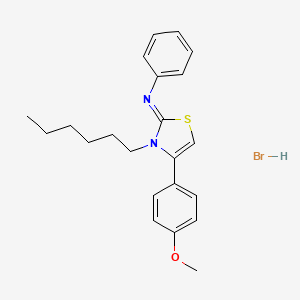![molecular formula C16H12F5NO B11968329 N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide CAS No. 2247-78-1](/img/structure/B11968329.png)
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C16H12F5NO. It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This method is efficient and yields the desired product without the need for purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(1,1-bis(4-fluorophenyl)-2,2,2-trifluoroethyl)-acetamide: This compound has a similar structure but may exhibit different chemical and biological properties.
2,2,2-trifluoro-N-methylacetamide: Another related compound with distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
2247-78-1 |
|---|---|
Molekularformel |
C16H12F5NO |
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H12F5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChI-Schlüssel |
LOOCAEGGZALYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)


